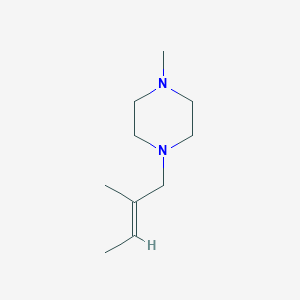![molecular formula C18H22N2O3S B5795017 N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5795017.png)
N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide, also known as DB869, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. DB869 belongs to the class of compounds known as sulfonamides, which have been used for decades as antibacterial agents. However, DB869 has been found to have unique properties that make it a promising candidate for the treatment of various diseases.
Mechanism of Action
N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide works by inhibiting the activity of an enzyme called dihydroorotate dehydrogenase (DHODH). This enzyme is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell division. By inhibiting DHODH, N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide is able to disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide has also been found to have anti-inflammatory and immunomodulatory effects. Studies have shown that N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide is able to modulate the activity of immune cells, which could make it a promising candidate for the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide is its specificity for DHODH. This makes it a promising candidate for the treatment of diseases that are caused by dysregulation of this enzyme. However, one of the limitations of N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide is its relatively low potency compared to other DHODH inhibitors. This could make it challenging to achieve therapeutic levels of N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide in vivo.
Future Directions
There are several future directions for research on N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide. One area of focus is the development of more potent analogs of N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide that could be used for the treatment of cancer and other diseases. Another area of focus is the development of new methods for delivering N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide to target tissues, which could help to overcome its low potency. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide, which could help to identify new therapeutic applications for this compound.
Synthesis Methods
N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 3,4-dimethylaniline and p-toluenesulfonyl chloride to form the intermediate compound 4-(3,4-dimethylphenylsulfonamido)toluene. This intermediate is then reacted with butyric anhydride to form N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide.
Scientific Research Applications
N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide has been extensively studied for its potential use as a therapeutic agent for various diseases. One of the most promising applications of N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide is in the treatment of cancer. Studies have shown that N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide is able to inhibit the growth of cancer cells by targeting specific enzymes that are involved in cell division and proliferation.
properties
IUPAC Name |
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-5-18(21)19-15-8-10-17(11-9-15)24(22,23)20-16-7-6-13(2)14(3)12-16/h6-12,20H,4-5H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUOSXORRSCKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5794963.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B5794971.png)
![5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794979.png)

![2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5794995.png)


![2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5795022.png)
![N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5795026.png)
![1-[3-(4-tert-butylphenyl)acryloyl]azepane](/img/structure/B5795030.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]nicotinamide](/img/structure/B5795033.png)
![N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B5795039.png)
![N-(3-chlorophenyl)-2-[(4-methoxyphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5795043.png)